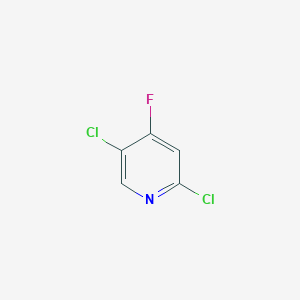
2-(difluoromethyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)cyclohexan-1-one is a chemical compound with the molecular formula C7H10F2O It is characterized by a cyclohexanone ring substituted with a difluoromethyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)cyclohexan-1-one typically involves the introduction of a difluoromethyl group into the cyclohexanone ring. One common method is the difluoromethylation of cyclohexanone using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize difluoromethylating agents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated cyclohexanone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated cyclohexanone derivatives, while reduction can produce difluoromethylated cyclohexanol .
Applications De Recherche Scientifique
2-(Difluoromethyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(difluoromethyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets. This interaction can modulate biological pathways and result in desired therapeutic effects .
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)cyclohexan-1-one: Similar structure but with a trifluoromethyl group.
2-(Chloromethyl)cyclohexan-1-one: Contains a chloromethyl group instead of difluoromethyl.
2-(Bromomethyl)cyclohexan-1-one: Features a bromomethyl group.
Uniqueness: 2-(Difluoromethyl)cyclohexan-1-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs .
Propriétés
Numéro CAS |
1864054-28-3 |
|---|---|
Formule moléculaire |
C7H10F2O |
Poids moléculaire |
148.15 g/mol |
Nom IUPAC |
2-(difluoromethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H10F2O/c8-7(9)5-3-1-2-4-6(5)10/h5,7H,1-4H2 |
Clé InChI |
QFEBOXFGWGAGIU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)C(F)F |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



